N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN7O2S and its molecular weight is 451.48. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis for PET Imaging
One study describes the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the use of compounds with fluorine atoms for in vivo imaging (Dollé et al., 2008).
Insecticidal Activity
Another study explores the synthesis and insecticidal assessment of various heterocycles, including those incorporating a thiadiazole moiety, against the cotton leafworm, Spodoptera littoralis, suggesting the potential of such compounds in agricultural research (Fadda et al., 2017).
Antagonists for the A2A Adenosine Receptor
Research into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor, indicating potential applications in developing therapeutic agents (Kumar et al., 2011).
Potential Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines has been explored for their role as potential antiasthma agents, demonstrating the pharmaceutical applications of similar compounds in treating respiratory conditions (Medwid et al., 1990).
Affinity towards A1 and A2A Adenosine Receptors
A study on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines investigates their affinity towards A1 and A2A adenosine receptors, suggesting the relevance of such compounds in neurological research and drug development (Betti et al., 1999).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O2S/c1-13(30)25-15-6-4-7-16(9-15)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-5-2-3-8-17(14)22/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDVSPWXYTTJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.